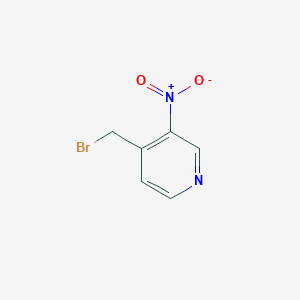
2,2-二氟-1,3-苯并二氧杂环戊烯-5-乙酸
描述
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a chemical compound with the molecular formula C9H6F2O4 . It has a molecular weight of 216.14 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid . The InChI code for this compound is 1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 287.8±40.0 °C and a predicted density of 1.56±0.1 g/cm3 . The compound is stored at room temperature . The pKa of the compound is predicted to be 4.24±0.10 .科学研究应用
Kv3抑制剂的合成
2,2-二氟-1,3-苯并二氧杂环戊烯-5-乙酸: 被用于合成Kv3抑制剂 . Kv3通道是电压门控钾离子通道,对于某些神经元中动作电位的快速放电至关重要。这些通道的抑制剂在治疗癫痫、听力损失和某些精神疾病等疾病方面具有潜在的应用。
雷宁抑制剂的制备
该化合物也参与雷宁抑制剂的制备 . 雷宁是一种酶,在调节血压和体液平衡的肾素-血管紧张素系统中发挥着至关重要的作用。雷宁抑制剂可用于治疗高血压和相关心血管疾病。
氟化结构单元
该化合物作为各种有机合成的氟化结构单元 . 二氟基团的存在可以显著改变所得分子的化学和物理性质,使其在创建更稳定或更具反应性的化合物方面发挥作用,从而用于进一步研究和开发。
农工业废水的生物处理
在环境科学中,2,2-二氟-1,3-苯并二氧杂环戊烯-5-乙酸已被鉴定为氟啶酰菌胺污染废水生物处理中的分解产物 . 这表明它在环境修复过程中,特别是在处理农工业废水中的潜在作用。
医药中间体
作为药物合成的中间体,该化合物对新药的开发具有重要意义 . 它独特的结构可以被整合到各种药物化合物中,有可能导致新型药物的开发。
农药研究
该化合物的衍生物被用于农药研究,以开发新的杀虫剂和杀菌剂 . 它的氟化结构可以提高这些农药的功效和稳定性,这些农药对于保护作物免受害虫和疾病至关重要。
安全和危害
生化分析
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole-5-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering their conformation, thereby affecting their catalytic activity .
Cellular Effects
The effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression. At higher doses, it can cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in the breakdown of certain compounds, resulting in the accumulation of specific metabolites. Additionally, it can interact with cofactors, influencing their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The localization of the compound can significantly impact its biochemical and cellular effects .
属性
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFKULMRLDOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)




![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)



![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)

